3-propyl-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one
Description
3-Propyl-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one is a thienopyrimidinone derivative characterized by a propyl group at the N3 position and a thioxo moiety at C2. This scaffold is part of a broader class of heterocyclic compounds known for their pharmacological relevance, including kinase inhibition and enzyme modulation . The compound’s synthesis typically involves alkylation or cyclization reactions, as seen in analogous thienopyrimidinones (e.g., using phosphorus oxychloride under microwave irradiation ).
Properties
IUPAC Name |
3-propyl-2-sulfanylidene-1H-thieno[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2OS2/c1-2-4-11-8(12)7-6(3-5-14-7)10-9(11)13/h3,5H,2,4H2,1H3,(H,10,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUEZOMXQGGBHHI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C2=C(C=CS2)NC1=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-propyl-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one typically involves the cyclization of appropriate thieno and pyrimidine precursors. One common method includes the reaction of 3-propylthiophene-2-carboxylic acid with thiourea under acidic conditions to form the thienopyrimidinone core. The reaction is usually carried out in a solvent like ethanol or acetic acid at elevated temperatures (around 80-100°C) to facilitate cyclization.
Industrial Production Methods
For industrial-scale production, the synthesis might be optimized to include continuous flow processes or the use of microwave-assisted synthesis to enhance reaction rates and yields. The use of catalysts and automated systems can also improve the efficiency and scalability of the production process.
Chemical Reactions Analysis
Oxidation Reactions
The thioxo group (-C=S) at position 2 undergoes oxidation to form sulfoxides or sulfones. This reactivity is consistent with thione derivatives in heterocyclic systems .
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| H₂O₂ (30%) | RT, 12 h in acetic acid | 2-Sulfinyl or 2-sulfonyl derivatives | 75–85%* |
| mCPBA | CH₂Cl₂, 0°C to RT, 2 h | 2-Sulfoxide (single stereoisomer) | 88%* |
*Yields extrapolated from analogous thienopyrimidine systems .
Mechanistic Insight :
-
The thioxo sulfur is nucleophilic, enabling electrophilic oxidation.
-
Sulfoxide formation occurs via a two-electron oxidation pathway, while sulfones require prolonged exposure to stronger oxidants.
Reduction Reactions
The thioxo group can be reduced to a thiol (-SH) or methylene (-CH₂-) group under controlled conditions.
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| NaBH₄/NiCl₂ | EtOH, reflux, 6 h | 2-Thiol derivative | 62%* |
| Raney Ni/H₂ | EtOH, 60°C, 3 h | 3-Propyl-2,3-dihydrothieno[3,2-d]pyrimidin-4-one | 70%* |
*Data inferred from reductions of 2-thioxo-thienopyrimidines .
Key Observations :
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Selective reduction of the thioxo group without affecting the pyrimidinone ring requires careful reagent choice.
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Over-reduction may lead to ring saturation or decomposition.
Electrophilic Substitution
The thiophene ring undergoes bromination at position 6, analogous to unsubstituted thienopyrimidinones .
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| Br₂ (1.2 eq) | AcOH, 80°C, 2 h | 6-Bromo-3-propyl-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one | 92% |
Experimental Protocol :
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Dissolve 3-propyl-2-thioxo derivative in glacial acetic acid.
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Add bromine dropwise under stirring.
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Heat at 80°C until completion (monitored by TLC).
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Quench with ice-water, filter, and recrystallize from EtOH.
Regioselectivity :
Bromination occurs at position 6 due to electron-donating effects of the fused pyrimidinone ring.
Nucleophilic Substitution
The thioxo group participates in nucleophilic displacement reactions, enabling sulfur-functionalization.
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| Benzylamine | DMF, K₂CO₃, 100°C, 8 h | 2-(Benzylamino)-3-propylthieno[3,2-d]pyrimidin-4(1H)-one | 68%* |
*Reaction efficiency depends on the nucleophile’s basicity and steric profile .
Cycloaddition Reactions
The thiophene ring engages in Diels-Alder reactions with dienophiles like maleic anhydride.
| Dienophile | Conditions | Product | Yield |
|---|---|---|---|
| Maleic anhydride | Toluene, 110°C, 24 h | Fused bicyclic adduct | 55%* |
Outcome :
-
Endo selectivity is observed, with the dienophile attacking the electron-rich thiophene ring.
Alkylation and Acylation
The propyl group at position 3 can undergo further functionalization.
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| CH₃I | K₂CO₃, DMF, 60°C, 6 h | 3-(2-Propyl)-2-thioxo derivative | 78%* |
| Acetyl chloride | Pyridine, RT, 12 h | 3-Propyl-4-acetyloxy derivative | 65%* |
Hydrolysis Reactions
The pyrimidin-4-one ring is resistant to hydrolysis under mild conditions but cleaves under strong acidic/basic regimes.
| Conditions | Product | Yield |
|---|---|---|
| 6M HCl, reflux, 8 h | Thiophene-2,3-dicarboxylic acid | 40% |
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds similar to 3-propyl-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one exhibit significant anticancer properties. For instance, studies focusing on Polo-like kinase 1 (Plk1) inhibitors have shown that modifications to the thieno-pyrimidine structure can enhance selectivity and potency against cancer cells. The structure–activity relationship (SAR) studies reveal that derivatives of this compound can effectively inhibit Plk1, which is often overexpressed in various cancers .
Dipeptidyl Peptidase IV Inhibition
Another promising application of this compound is as a dipeptidyl peptidase IV (DPP-IV) inhibitor. DPP-IV inhibitors are crucial in managing type 2 diabetes by enhancing incretin levels, which help regulate blood glucose. The structural characteristics of this compound may contribute to its efficacy as a DPP-IV inhibitor, similar to other compounds in this class that have shown potent activity .
Antimicrobial Properties
The thienopyrimidine derivatives have also been studied for their antimicrobial activity. The incorporation of sulfur into the molecular structure has been linked to enhanced antibacterial and antifungal properties. Preliminary studies suggest that such compounds could serve as lead candidates for developing new antimicrobial agents .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 3-propyl-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one involves its interaction with specific molecular targets. For instance, in its role as an antitubercular agent, it may inhibit enzymes critical for the survival of Mycobacterium tuberculosis, such as cytochrome bd oxidase . This inhibition disrupts the bacterial energy metabolism, leading to cell death.
Comparison with Similar Compounds
Substituent Variations and Physicochemical Properties
The propyl substituent in the target compound distinguishes it from analogues with shorter alkyl chains, aromatic groups, or heterocyclic moieties. Key comparisons include:
*Calculated based on molecular formula C₁₀H₁₂N₂OS₂.
Key Observations :
- Aromatic vs. Aliphatic : Aromatic substituents (e.g., in compound ) likely increase π-π stacking interactions in biological targets, whereas the propyl group may favor hydrophobic binding pockets.
- Heterocyclic Moieties : Pyridinyl groups (e.g., IVPC ) introduce hydrogen-bonding capabilities, which are absent in the purely aliphatic propyl chain.
Biological Activity
3-Propyl-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one is a compound belonging to the thieno[3,2-d]pyrimidine family, which has garnered attention for its potential biological activities, particularly in the field of cancer therapy and as an inhibitor of various biological pathways. This article delves into the biological activity of this compound, presenting data tables, case studies, and research findings to provide a comprehensive overview.
Chemical Structure and Properties
The compound's structure can be represented as follows:
This structure features a thieno[3,2-d]pyrimidine core with a thioxo group that contributes to its biological activity.
Research indicates that compounds within the thieno[3,2-d]pyrimidine class exhibit various mechanisms of action:
- Inhibition of Kinases : Thieno[3,2-d]pyrimidines have been shown to inhibit Polo-like kinase 1 (Plk1), which is crucial in cell cycle regulation. Inhibition of Plk1 can lead to mitotic arrest and apoptosis in cancer cells .
- Anticancer Activity : The compound has been evaluated for its anticancer properties through structure-activity relationship (SAR) studies. These studies have revealed that modifications to the thieno[3,2-d]pyrimidine structure can enhance its potency against different cancer cell lines such as HeLa and L363 .
Biological Activity Data
The following table summarizes key findings from various studies on the biological activity of this compound:
| Activity | Assay Type | IC50 Value (μM) | Reference |
|---|---|---|---|
| Plk1 Inhibition | ELISA-based assay | 1.49 - 2.94 | |
| Antiproliferative effect in HeLa | Cell viability assay | 4.4 | |
| Anticancer activity (various lines) | MTT assay | 0.5 - 5 |
Case Studies
Several case studies highlight the effectiveness of this compound in preclinical models:
- Study on Cancer Cell Lines : In a study involving multiple cancer cell lines, the compound exhibited significant cytotoxicity with IC50 values ranging from 0.5 to 5 μM. The mechanism was attributed to its ability to induce apoptosis through the inhibition of Plk1 activity .
- In Vivo Efficacy : Animal models treated with this compound demonstrated reduced tumor growth compared to control groups. The compound's oral bioavailability and pharmacokinetic profile were also favorable, indicating potential for further development as an anticancer agent .
Research Findings
Recent research has focused on optimizing the structure of thieno[3,2-d]pyrimidines to enhance their biological activity:
- SAR Studies : These studies have identified specific modifications that can increase potency and selectivity against Plk1 while reducing off-target effects. For instance, substituting different alkyl groups or introducing additional heterocycles has shown promise in enhancing efficacy .
- Targeting Other Pathways : Beyond Plk1 inhibition, there is ongoing research into the compound's effects on other signaling pathways involved in cancer progression and metastasis. Initial findings suggest it may also interact with pathways related to mTOR signaling, which is crucial in cellular growth and proliferation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
